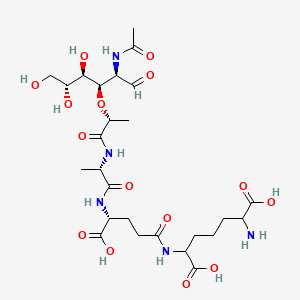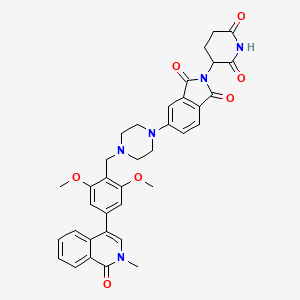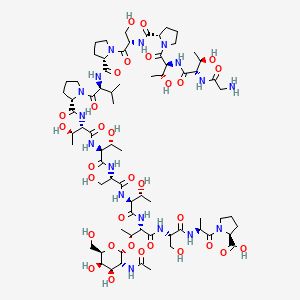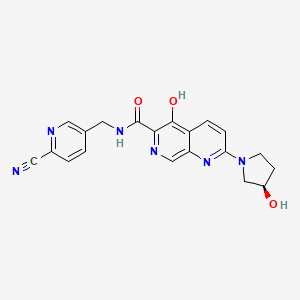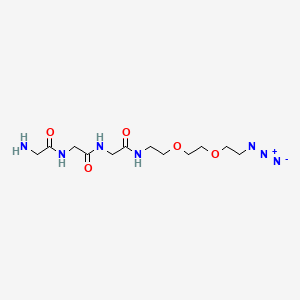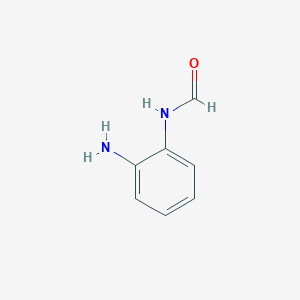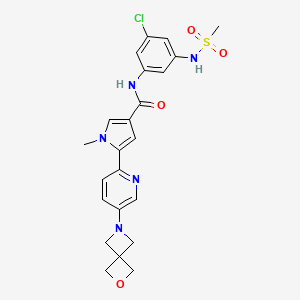
Antitumor agent-109
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor agent-109, also known as compound 6, is a dual-function inhibitor that targets hyaluronic acid and differentiation cluster 44 (CD44). This compound is involved in tumor progression and invasion, demonstrating potent antitumor activity. It specifically inhibits MDA-MB-231 cells with an EC50 value of 0.59 μM .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-109 involves multiple steps, including the preparation of intermediates and final coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving bromination, methylation, and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely published. Typically, such compounds are produced in controlled environments adhering to Good Manufacturing Practices (GMP) to ensure purity and consistency. The production involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions
Antitumor agent-109 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
科学的研究の応用
Antitumor agent-109 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in cell signaling pathways and interactions with cellular receptors.
Medicine: Explored as a potential therapeutic agent for treating various cancers due to its ability to inhibit tumor growth and invasion.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
作用機序
Antitumor agent-109 exerts its effects by targeting hyaluronic acid and CD44, which are involved in tumor progression and invasion. The compound inhibits the interaction between hyaluronic acid and CD44, thereby interfering with tumor growth and invasion. This inhibition leads to the disruption of cellular signaling pathways that promote tumor cell proliferation and survival .
類似化合物との比較
Similar Compounds
Hyaluronic acid inhibitors: Compounds that target hyaluronic acid and its interactions with cellular receptors.
CD44 inhibitors: Compounds that specifically inhibit the CD44 receptor and its associated signaling pathways.
Uniqueness
Antitumor agent-109 is unique due to its dual-function inhibition of both hyaluronic acid and CD44. This dual-targeting approach enhances its antitumor efficacy by simultaneously disrupting multiple pathways involved in tumor progression and invasion. This makes it a promising candidate for further development as a therapeutic agent .
特性
分子式 |
C19H22BrNO3 |
|---|---|
分子量 |
392.3 g/mol |
IUPAC名 |
5-bromo-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C19H22BrNO3/c1-22-17-9-13(10-18(23-2)19(17)24-3)11-21-8-7-15-14(12-21)5-4-6-16(15)20/h4-6,9-10H,7-8,11-12H2,1-3H3 |
InChIキー |
MGXKYGMIEHKJAA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC3=C(C2)C=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


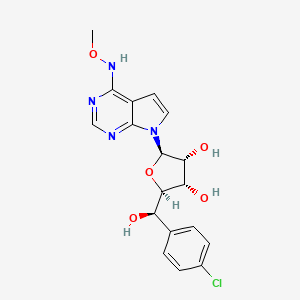

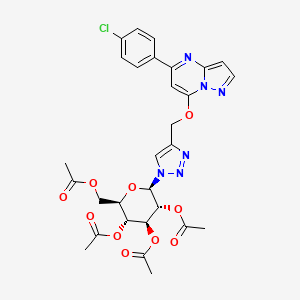
![(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B15137920.png)
